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Compound of Interest

Compound Name: Methyl cinnoline-5-carboxylate
Cat. No.: B13668695
Get Quote
\ J

Compound Identity & Core Data

Methyl cinnoline-5-carboxylate is a substituted cinnoline derivative characterized by a methyl
ester group at the C5 position of the 1,2-diazanaphthalene ring system. While the parent acid is
indexed, the methyl ester is often treated as a transient synthetic intermediate or a custom-
manufactured building block in high-throughput screening libraries.
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Parameter Technical Specification
Chemical Name Methyl cinnoline-5-carboxylate
Parent Acid CAS 1889940-89-9 (Cinnoline-5-carboxylic acid)

Not widely indexed (Refer to Catalog ID:

Ester CAS ]
BD00743150 for sourcing)
Molecular Formula C10HsN20:2
Molecular Weight 188.18 g/mol
SMILES COC(=0)C1=CC=CC2=NN=CC=C12
Solubility High in DMSO, DCM, MeOH; Low in Water
Pale yellow to off-white solid (Typical of
Appearance

cinnoline esters)

Synthetic Methodologies

In drug development, the synthesis of methyl cinnoline-5-carboxylate is approached via two
primary pathways: Direct Esterification (for small-scale derivatization) and Palladium-Catalyzed
Carbonylation (for library synthesis from halo-precursors).

Method A: Pd-Catalyzed Carbonylation (The "MedChem"
Route)

This method is preferred in industrial settings because it allows for the introduction of the ester
moiety late in the synthesis, utilizing 5-bromocinnoline as a versatile precursor.

Reaction Logic: The reaction utilizes a Palladium(0) cycle to insert Carbon Monoxide (CO) into
the Ar-Br bond, followed by nucleophilic attack by methanol. This avoids the harsh conditions of
oxidation required to generate the carboxylic acid from a methyl precursor.

Protocol:

» Reagents: 5-Bromocinnoline (1.0 eq), Pd(OAc)2 (5 mol%), dppf (1,1'-
Bis(diphenylphosphino)ferrocene, 10 mol%), Triethylamine (2.0 eq), Methanol
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(excess/solvent).

o Conditions: CO atmosphere (balloon or 5 bar pressure), 80°C, 12 hours.
o Step-by-Step:
o Charge a pressure vessel with 5-bromocinnoline, Pd(OAc)z, and dppf.
o Add anhydrous Methanol (0.1 M concentration relative to substrate) and Triethylamine.
o Purge the vessel with Nitrogen (3x), then charge with CO gas.
o Heat to 80°C with vigorous stirring.

o Workup: Cool to RT, vent CO (in a fume hood), filter through Celite to remove Pd black,
and concentrate the filtrate.

o Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Acid Esterification (The "Standard" Route)

Used when Cinnoline-5-carboxylic acid (CAS 1889940-89-9) is available.

Protocol:

Dissolve Cinnoline-5-carboxylic acid (1.0 eq) in anhydrous Methanol.

Add Thionyl Chloride (SOCIz, 2.0 eq) dropwise at 0°C.

Reflux for 3 hours.

Concentrate in vacuo to yield the hydrochloride salt or neutralize with NaHCOs for the free
base.

Visualization: Synthetic Pathways
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Figure 1: Dual synthetic pathways for accessing Methyl cinnoline-5-carboxylate.

Chemical Properties & Reactivity Profile

The cinnoline core is electron-deficient due to the 1,2-diaza moiety. The addition of an electron-
withdrawing ester at C5 further deactivates the ring toward electrophilic attack but activates it
for specific nucleophilic transformations.

Electrophilic Aromatic Substitution (EAS)

 Nitration/Bromination: The C5-ester deactivates the benzenoid ring (C5-C8). Consequently,
EAS is difficult and, if forced, will likely occur at the C8 position (least deactivated site on the
benzenoid ring) or the C3 position of the pyridazine ring if conditions allow.

o Strategic Implication: Do not attempt to functionalize the C6 or C7 positions via standard
EAS after the ester is installed.

Nucleophilic Attack & Reduction

e N1/N2 Reduction: The N=N bond is susceptible to reduction. Catalytic hydrogenation (Hz/Pd-
C) can reduce the cinnoline to 1,4-dihydrocinnoline or, under vigorous conditions, cleave the
N-N bond to yield indole derivatives (a common degradation pathway).

o C4-Attack: The C4 position is highly electrophilic. Grignard reagents or organolithiums often
attack C4, leading to 4-substituted-1,4-dihydrocinnolines, which must be re-oxidized (e.g.,
with MnQO3) to restore aromaticity.

Visualization: Reactivity Map

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b13668695/docs?utm_src=pdf-body-img#methyl-cinnoline-5-carboxylate-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13668695/docs?utm_src=pdf-body#methyl-cinnoline-5-carboxylate-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13668695?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methyl cinnoline-5-carboxylate
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Figure 2: Reactivity profile highlighting the susceptibility of the C4 position and N-N bond.

Medicinal Chemistry Applications

Methyl cinnoline-5-carboxylate serves as a critical bioisostere for quinoline-5-carboxylates
and isoquinoline-5-carboxylates.

» Kinase Inhibition: The N1/N2 atoms provide unique hydrogen bond acceptor vectors that
differ from the single nitrogen in quinolines. This can improve selectivity in ATP-competitive
kinase inhibitors by altering the water network within the binding pocket.

» Solubility Enhancement: The high polarity of the diazine ring typically confers better aqueous
solubility compared to the corresponding naphthalene or quinoline analogs, improving the
ADME profile of lead compounds.

e Fragment-Based Discovery: As a low-molecular-weight fragment (MW < 200), it is an ideal
starting point for "Fragment Growing" strategies. The ester group provides a convenient
handle for amidation to generate diverse libraries.

Safety & Handling Protocol

o Hazard Identification: Cinnolines are potential irritants. As a methyl ester, this compound may
hydrolyze in vivo to release methanol and the parent acid.

o Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ester is stable, but
the cinnoline ring can be light-sensitive over prolonged periods.
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o Disposal: Treat as hazardous organic waste containing nitrogen. Do not mix with strong
oxidizing agents (e.g., peroxides) due to the oxidizable N-N bond.

References

o Palladium-Catalyzed Carbonylation of Aryl Halides.Organic Chemistry Portal. A standard
protocol for converting Ar-Br to Ar-COOMe. Available at: [Link]

» To cite this document: BenchChem. [Methyl Cinnoline-5-carboxylate: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13668695/docs#methyl-cinnoline-5-carboxylate-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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